Furan-2-ylmethyl-pyridin-2-yl-amine hydrochloride

Description

Nomenclature and Structural Identification

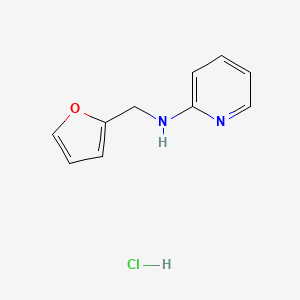

The systematic IUPAC name for this compound is N-(furan-2-ylmethyl)pyridin-2-amine hydrochloride. Its molecular formula is C₁₀H₁₁ClN₂O , with a molecular weight of 210.66 g/mol. The structure consists of a furan ring (oxygen-containing five-membered aromatic system) connected to a pyridine ring (nitrogen-containing six-membered aromatic system) through a methylene group (–CH₂–) and an amine linkage (–NH–). The hydrochloride salt form enhances its stability and solubility in polar solvents.

The SMILES notation for the compound is c1ccc(nc1)NCCc2ccco2.Cl , which encodes the connectivity of the furan and pyridine rings, the methylene bridge, and the protonated amine group. Alternative names include NSC74639 (National Service Center identifier) and MFCD11505419 (Molecular Formula Code). The compound’s structural features are validated by spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirm the presence of both aromatic systems and the amine functionality.

Historical Context in Heterocyclic Chemistry Research

The synthesis of heterocyclic compounds containing both furan and pyridine rings reflects broader trends in organic chemistry to hybridize aromatic systems for enhanced reactivity and biological activity. Furan, first isolated in 1870 by Heinrich Limpricht, and pyridine, identified in 1849 by Thomas Anderson, have historically been studied as individual heterocycles. Their fusion into hybrid structures emerged in the late 20th century, driven by interest in pharmacophores for drug discovery.

The development of furan-pyridine hybrids aligns with the Chichibabin synthesis, a method for pyridine derivatives involving condensation of aldehydes and ammonia. Modern synthetic routes for such compounds often employ reductive amination or nucleophilic substitution to link the furan and pyridine units. For example, the hydrochloride salt of Furan-2-ylmethyl-pyridin-2-yl-amine is synthesized by treating the free base with hydrochloric acid, a common strategy to improve crystallinity.

Chemical Registry Information and Identification Codes

The compound is globally recognized by its CAS Registry Number 46230-01-7 . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| PubChem CID | 252569 (base compound) | |

| DSSTox Substance ID | DTXSID40963529 | |

| MDL Number | MFCD11505419 | |

| NSC Number | 74639 |

These codes facilitate cross-referencing in chemical databases and regulatory documents. The compound’s exact mass is 210.0563 g/mol , as calculated from isotopic composition.

Significance in Heterocyclic Chemistry

The integration of furan and pyridine rings creates a bifunctional system with contrasting electronic properties: the electron-rich furan (due to oxygen’s lone pairs) and the electron-deficient pyridine (due to nitrogen’s electronegativity). This duality enables diverse reactivity, such as participation in cycloaddition reactions or coordination to metal catalysts.

In pharmaceutical research, furan-pyridine hybrids are explored as kinase inhibitors or antimicrobial agents. For instance, the free amine precursor (N-(furan-2-ylmethyl)pyridin-2-amine) has been investigated for its binding affinity to biological targets, leveraging the pyridine ring’s ability to form hydrogen bonds and the furan ring’s hydrophobic interactions. Additionally, such compounds serve as intermediates in synthesizing larger heterocyclic frameworks, including indolizines and pyrrolopyridines.

The compound’s significance extends to materials science, where its conjugated π-system is studied for applications in organic semiconductors or fluorescent probes. Research into its tautomeric behavior and protonation states further underscores its utility in understanding aromaticity and charge distribution in hybrid heterocycles.

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c1-2-6-11-10(5-1)12-8-9-4-3-7-13-9;/h1-7H,8H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXNCGIMDYQPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCC2=CC=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of Pyridin-2-yl-methylamine Derivatives

A key approach to preparing pyridin-2-yl-methylamine derivatives involves:

- Starting with substituted pyridine derivatives such as 2-chloro- or 2-bromo-pyridines.

- Employing nucleophilic substitution reactions with amines or amine equivalents.

- Using protecting groups like trimethylsilyl ethers to control reactivity.

- Conducting reactions under inert atmosphere (nitrogen) and low temperatures (0 °C) to moderate reaction rates and improve selectivity.

For example, a typical sequence includes:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)-pyridine | Starting pyridine derivative with protective groups |

| 2 | Sodium hydride in N,N-dimethylformamide at 0 °C | Deprotonation and activation |

| 3 | Benzyl alcohol addition dropwise | Nucleophilic substitution |

| 4 | Work-up with ice water, extraction with diethyl ether | Isolation of intermediate |

| 5 | Washing with water, drying over MgSO4, filtration, solvent evaporation | Purification |

| 6 | Rectification under reduced pressure | Final isolation of product |

This methodology yields pyridin-2-yl-methylamine derivatives with high purity, suitable for further functionalization.

Introduction of Furan-2-ylmethyl Group

The furan-2-ylmethyl substituent is introduced typically by:

- Reacting furfurylamine (furan-2-ylmethylamine) with suitable electrophilic partners.

- Utilizing solvent-free or mild reflux conditions to promote coupling.

- Employing condensation reactions with cyanoacetamide derivatives or other activated intermediates.

One reported method involves the solvent-free reaction of furfurylamine with ethyl cyanoacetate at approximately 210 °C for 20 minutes, followed by vacuum evaporation of excess reagents and recrystallization to isolate 2-cyano-N-(furan-2-ylmethyl)acetamide as a key intermediate.

Conversion to Hydrochloride Salt

The free amine is converted to its hydrochloride salt by:

- Treating the purified amine with hydrochloric acid in an appropriate solvent.

- Isolating the hydrochloride salt by precipitation or crystallization.

- Washing and drying to obtain a stable, easily handled solid.

This step enhances the compound's stability, solubility, and purity for pharmaceutical or synthetic applications.

Detailed Research Findings and Reaction Conditions

Comparative Table of Key Preparation Steps

| Preparation Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Formation of pyridin-2-yl-methylamine intermediate | 2-chloro-6-(protected pyridine), sodium hydride, benzyl alcohol | 0 °C, nitrogen atmosphere, 1.5 h stirring | Not specified | Requires inert atmosphere and low temperature |

| Synthesis of 2-cyano-N-(furan-2-ylmethyl)acetamide | Furfurylamine, ethyl cyanoacetate | Solvent-free, 210 °C, 20 min | 80 | Key intermediate for further cyclizations |

| Cyclocondensation to pyridinone derivatives | Intermediate, acetylacetone or benzoylacetone, piperidine, ethanol | Reflux, 4 h | 64-74 | Provides functionalized pyridine derivatives |

| Conversion to hydrochloride salt | Free amine, HCl | Standard acid-base reaction | Quantitative | Improves stability and handling |

Summary and Recommendations

The preparation of this compound is a multi-step process involving:

- Careful selection of starting pyridine derivatives and protecting groups.

- Controlled nucleophilic substitution under inert atmosphere and low temperature.

- Introduction of the furan-2-ylmethyl group via solvent-free or reflux condensation reactions.

- Purification by extraction, drying, and recrystallization.

- Final conversion to hydrochloride salt for enhanced stability.

Researchers should optimize reaction parameters such as temperature, solvent choice, and reagent stoichiometry to maximize yield and purity. Analytical characterization using FT-IR, NMR, and mass spectrometry is essential to confirm structure and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Furan-2-ylmethyl-pyridin-2-yl-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-ylmethyl-pyridin-2-yl-amine oxides, while substitution reactions can produce various substituted derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

Furan-2-ylmethyl-pyridin-2-yl-amine hydrochloride is characterized by the presence of both furan and pyridine rings, which contribute to its reactivity and interaction with biological systems. The molecular formula is , and its structure can be represented as follows:

Scientific Research Applications

-

Pharmacology

- Neuropharmacology : The compound exhibits affinity for serotonin receptors, particularly the 5-HT1A receptor, suggesting potential applications in treating conditions such as anxiety, depression, and other serotonergic dysfunctions .

- Anticancer Activity : Research indicates that derivatives of this compound may enhance the efficacy of chemotherapeutic agents by modulating metabolic pathways involved in drug activation.

-

Biochemistry

- Enzyme Interaction : this compound has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and potentially affecting the pharmacokinetics of various drugs .

- Cellular Effects : Studies have demonstrated that this compound can modulate cell signaling pathways related to proliferation and apoptosis, making it a candidate for further investigation in cancer research.

-

Material Science

- Synthesis of Heterocyclic Compounds : This compound serves as a building block for synthesizing more complex heterocycles, which are valuable in developing new materials with specific properties .

- Industrial Applications : Its unique chemical properties make it suitable for use in various chemical processes, including the production of specialty chemicals.

Data Table of Applications

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on anxiety-related behaviors in animal models. The results indicated significant anxiolytic effects at specific dosages, correlating with increased serotonin receptor activity.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the compound's role in enhancing the cytotoxicity of cyclophosphamide against cancer cells. The findings suggested that furan derivatives could potentiate the drug's effectiveness through metabolic activation pathways.

Mécanisme D'action

The mechanism of action of Furan-2-ylmethyl-pyridin-2-yl-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related hydrochlorides featuring aromatic amines and heterocyclic systems. Data are compiled from diverse sources, including chemical databases and synthetic reports.

Structural and Physicochemical Comparisons

*Calculated based on molecular formulas.

Key Observations:

Substituent Effects: Replacing the furan in the target compound with a phenyl group (as in phenyl(2-pyridyl)methylamine hydrochloride) increases molecular weight by ~10 g/mol and introduces greater lipophilicity, which may influence membrane permeability and receptor binding .

Fused-Ring Systems: The dihydrodibenzo-furan derivative () features a rigid, fused bicyclic system, which could restrict conformational flexibility compared to the monocyclic furan in the target compound .

Activité Biologique

Furan-2-ylmethyl-pyridin-2-yl-amine hydrochloride, also known as N-(furan-2-ylmethyl)pyridin-2-amine hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol. Its structure features a furan ring and a pyridine moiety, which are known to contribute to its biological properties. The compound's ability to form hydrogen bonds and engage in aromatic interactions is crucial for its interaction with biological targets .

Target Interactions

Research indicates that furan-2-ylmethyl-pyridin-2-yl-amine interacts with various enzymes and proteins. Notably, molecular docking studies have identified binding to c-Jun N-terminal kinase 3 (JNK3), PMI2, and CDC7 kinase . These interactions suggest that the compound may modulate signaling pathways involved in cell proliferation and apoptosis.

Cellular Effects

The compound has demonstrated effects on cellular functions by altering gene expression and cellular metabolism. For instance, binding to JNK3 can modify the phosphorylation status of downstream targets, influencing cellular responses to stress .

Antimicrobial Properties

Furan derivatives have been studied for their antimicrobial activity. In vitro evaluations have shown that certain furan-containing compounds exhibit significant activity against various bacterial strains. For example, compounds with similar structural motifs have shown minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus .

Anticancer Activity

The anticancer potential of furan derivatives is supported by several studies indicating their ability to inhibit cancer cell proliferation. For instance, compounds similar to furan-2-ylmethyl-pyridin-2-yl-amine have been tested against various cancer cell lines, revealing IC50 values that indicate effective inhibition at low concentrations .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the furan and pyridine rings in enhancing biological activity. For example, modifications at the 4 or 5 positions of the furan ring have been shown to significantly affect inhibitory potency against cancer cell lines .

| Compound | Substituent | IC50 (μM) | Activity |

|---|---|---|---|

| Compound 1 | None | 8.6 | Moderate |

| Compound 2 | 4,5-di-substituted furan | 1.6 | High |

| Compound 3 | 4-methoxybiphenyl | 2.8 | Moderate |

| Compound 4 | Mixed tert-butyl/furanyl | 7.4 | Compromised |

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of various furan derivatives against Escherichia coli and Staphylococcus aureus, demonstrating that structural modifications could enhance antibacterial properties significantly .

- Anticancer Studies : Another research focused on the inhibition of JNK3 by furan derivatives showed that these compounds could effectively reduce cell viability in cancerous cells while exhibiting low toxicity toward normal cells .

Q & A

Basic Research Questions

Q. What laboratory-scale synthesis methods are recommended for Furan-2-ylmethyl-pyridin-2-yl-amine hydrochloride?

- Methodology : A common approach involves nucleophilic substitution or reductive amination between furan-2-ylmethyl derivatives and pyridin-2-amine, followed by HCl salt formation. For example, analogous syntheses for amine hydrochlorides (e.g., dapoxetine hydrochloride) use stepwise reactions including reduction, amination, and acidification . Purification via recrystallization or chromatography is critical to isolate the hydrochloride salt.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm the furan and pyridine ring structures and amine protonation.

- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation.

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement, particularly for verifying hydrogen bonding in the hydrochloride salt .

- IR Spectroscopy : To identify N-H stretches (amine) and C-Cl bonds (HCl salt).

Q. How can researchers determine the solubility and stability of this compound in aqueous and organic solvents?

- Methodology :

- Solubility : Perform shake-flask experiments in solvents like water, ethanol, or DMSO, followed by HPLC or UV-Vis quantification .

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via LC-MS or TLC .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during structure refinement?

- Methodology :

- Use SHELXL for high-resolution refinement, applying restraints for disordered atoms or hydrogen bonding networks. Compare results with density functional theory (DFT) calculations to validate geometric parameters .

- Cross-validate with alternative software (e.g., Olex2) to address systematic errors.

Q. What strategies are effective for impurity profiling during synthesis?

- Methodology :

- Chromatography : Employ reverse-phase HPLC with UV/Vis or charged aerosol detection (CAD) to separate and quantify byproducts.

- Synthesis of Reference Standards : Prepare suspected impurities (e.g., unreacted starting materials) for spiking experiments .

- Mass Spectrometry Imaging (MSI) : Map impurity distribution in crude reaction mixtures.

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

- Methodology :

- Derivatization : Synthesize analogs with modifications to the furan or pyridine rings (e.g., fluorination, methylation) and compare biological activity .

- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding affinities for target receptors.

- In Vitro Assays : Test analogs in enzyme inhibition or receptor-binding assays to correlate structural changes with activity .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection to avoid exposure to hydrochloride salts.

- Ventilation : Work in a fume hood to prevent inhalation of fine particles.

- Waste Disposal : Segregate chemical waste and consult institutional guidelines for acid-neutralization protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.